molecular formula C19H20N2O5 B2922894 3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 63430-44-4

3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B2922894
CAS No.: 63430-44-4
M. Wt: 356.378
InChI Key: FVXGQRNFQQZLBS-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide (CAS 941905-02-8) is a chemical compound of significant interest in medicinal chemistry research. It features a molecular formula of C22H26N2O5 and a molecular weight of 398.5 . This synthetic small molecule is built on a tetrahydroquinoline scaffold, which is a privileged structure in drug discovery known for its prevalence in a wide range of pharmacologically active compounds . The compound is part of a broader class of investigational molecules that have been identified as ULK1 inhibitors, playing a role in the regulation of autophagy, a key cellular process . As such, it provides researchers with a valuable tool compound for studying autophagy-related pathways in diseases such as cancer. The structural core of this benzamide derivative, characterized by its 3,4,5-trimethoxyphenyl group, is a common pharmacophore associated with diverse biological activities. This product is strictly intended for Research Use Only and is not approved for diagnostic, therapeutic, or any human or animal use. Researchers can leverage this high-purity compound for hit-to-lead optimization, assay development, and other in vitro studies.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-24-15-9-12(10-16(25-2)18(15)26-3)19(23)20-13-5-6-14-11(8-13)4-7-17(22)21-14/h5-6,8-10H,4,7H2,1-3H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXGQRNFQQZLBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxyphenyl group and the tetrahydroquinoline moiety. These components are then coupled using appropriate reagents and reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The process also involves purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trimethoxyphenyl group is particularly useful in creating compounds with specific electronic and steric properties.

Biology

In biological research, this compound has been studied for its potential bioactivity. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.

Medicine

The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets makes it valuable in the search for new treatments for various diseases.

Industry

In industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which 3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or industrial outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Differences :

  • The tetrahydroquinolinone group in the original compound is replaced with a 4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-ylmethyl substituent.
  • The dihydropyridine ring introduces a smaller, less rigid heterocycle compared to the tetrahydroquinolinone.

Functional Implications :

4-(1H-Benzo[d]imidazol-1-yl)-N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)benzamide (CAS 1030769-75-5)

Key Structural Differences :

  • A thiazole ring bridges the benzamide and tetrahydroquinolinone moieties.
  • A benzoimidazole group is appended to the benzene ring at position 3.

Functional Implications :

  • The thiazole linker may increase conformational flexibility and introduce additional hydrogen-bonding or π-stacking interactions.
  • The benzoimidazole substituent could enhance binding to targets with aromatic or metal-coordination sites (e.g., kinases or zinc-dependent enzymes).

N-(4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide

Key Structural Differences :

  • The benzamide is replaced with an oxazole-5-carboxamide group.
  • A thiazole ring connects the carboxamide to the tetrahydroquinolinone.

Functional Implications :

  • The oxazole ring, being smaller and more electron-deficient than benzene, may alter electronic interactions with biological targets.

Comparative Physicochemical and Pharmacological Data

Compound Molecular Weight (g/mol) logP (Predicted) Key Pharmacological Notes
3,4,5-Trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide ~398.4 ~2.8 High rigidity; potential for kinase or tubulin inhibition
CAS 149231-64-1 ~386.4 ~3.1 Enhanced hydrophobicity; possible CYP450 interactions
CAS 1030769-75-5 ~457.5 ~3.5 Thiazole-benzoimidazole system may target DNA topoisomerases
Oxazole-5-carboxamide analog ~341.3 ~1.9 Improved solubility; lower metabolic stability

Note: logP values are estimated using fragment-based methods due to lack of experimental data in provided sources.

Biological Activity

3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its antifungal and anticancer activities.

Synthesis and Characterization

The compound can be synthesized through a multi-step reaction involving various precursors. A typical synthesis pathway includes the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate amines under reflux conditions. The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Antifungal Activity

Recent studies have indicated that derivatives of 3,4,5-trimethoxybenzamide exhibit notable antifungal properties. Table 1 summarizes the antifungal activity of related compounds:

CompoundActivity LevelTarget Organism
3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamideModerateCandida albicans
8-Aryl-1,2-dioxo derivativesHighAspergillus niger
Pyrido[1,2-b][1,2,4]triazinesHighFusarium oxysporum

These compounds were tested against various fungal strains using the disc diffusion method. The results showed that increasing the nitrogen content in the compounds correlates with enhanced antifungal activity .

Anticancer Activity

The anticancer potential of 3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has also been explored. In vitro studies demonstrated that this compound can inhibit the proliferation of several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 2 presents findings from recent studies on its anticancer effects:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (breast cancer)15Apoptosis induction
HeLa (cervical cancer)12Cell cycle arrest at G2/M phase
A549 (lung cancer)10Inhibition of angiogenesis

These findings suggest that the compound acts through multiple pathways to exert its anticancer effects .

Case Studies

Case Study 1: Antifungal Efficacy
In a study conducted by researchers at a Brazilian university, a series of derivatives were synthesized and tested for antifungal activity against Candida albicans. The results indicated that the presence of methoxy groups significantly enhanced the efficacy of the compounds .

Case Study 2: Anticancer Potential
A clinical trial assessed the effects of 3,4,5-trimethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide on patients with advanced solid tumors. Preliminary results showed a reduction in tumor size in a subset of patients after four weeks of treatment. The compound was well-tolerated with manageable side effects .

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